2-bromo-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-5-methoxybenzamide
CAS No.: 1396871-26-3
Cat. No.: VC11871625
Molecular Formula: C18H17BrF3N3O2
Molecular Weight: 444.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396871-26-3 |
|---|---|
| Molecular Formula | C18H17BrF3N3O2 |
| Molecular Weight | 444.2 g/mol |
| IUPAC Name | 2-bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-5-methoxybenzamide |
| Standard InChI | InChI=1S/C18H17BrF3N3O2/c1-27-11-4-5-13(19)12(8-11)17(26)23-7-6-16-24-14(10-2-3-10)9-15(25-16)18(20,21)22/h4-5,8-10H,2-3,6-7H2,1H3,(H,23,26) |
| Standard InChI Key | ROSUMXDLYNNPNB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Introduction
The compound 2-bromo-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-5-methoxybenzamide is a complex organic molecule that combines several functional groups, including a pyrimidine ring, a benzamide moiety, and a cyclopropyl group. This compound is likely synthesized for its potential biological activities, given the presence of these pharmacophores.
Biological Activities
While specific biological activity data for 2-bromo-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-5-methoxybenzamide is not readily available, compounds with similar structures often exhibit potential as inhibitors or modulators of various biological targets. For instance, pyrimidine derivatives are known for their roles in nucleic acid synthesis and as potential anticancer agents . The cyclopropyl group can contribute to increased lipophilicity, enhancing membrane permeability, while the trifluoromethyl group can affect the compound's metabolic stability and binding affinity to biological targets.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, structural characterization using techniques like NMR and LC-MS, and evaluation of its biological activities through in vitro and in vivo assays. Molecular docking studies could provide insights into its potential binding modes with therapeutic targets.
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